molecular formula C13H11F2NO2 B1384878 Ethyl 2,2-difluoro-2-(quinolin-6-yl)acetate CAS No. 943541-40-0

Ethyl 2,2-difluoro-2-(quinolin-6-yl)acetate

Cat. No. B1384878
Key on ui cas rn: 943541-40-0
M. Wt: 251.23 g/mol
InChI Key: JKSSVYBANQTVNY-UHFFFAOYSA-N
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Patent
US08497368B2

Procedure details

Difluoro-quinolin-6-yl-acetic acid ethyl ester (836 mg, 3.33 mmol) was dissolved in MeOH (13 ml). Hydrate hydrazine (1.5 ml, 16.8 mmol) was added in the reaction mixture. The mixture was heated to 45° C. for 30 min, cooled to room temperature, concentrated, and taken up in DCM. The organic layer was dried over MgSO4, filtered and concentrated in vacuo to give the crude product, which was purified by silica gel column to give difluoro-quinolin-6-yl-acetic acid hydrazide as a light orange solid (400 mg, 51%), 1H-NMR (CDCl3) δ ppm 3.99 (brs, 2H); 7.51 (m, 1H); 7.92 (m, 1H); 8.15 (s, 1H); 8.20-8.26 (q, 2H); 9.02 (m, 1H).
Quantity
836 mg
Type
reactant
Reaction Step One
Name
Quantity
13 mL
Type
solvent
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=O)[C:5]([F:17])([F:16])[C:6]1[CH:7]=[C:8]2[C:13](=[CH:14][CH:15]=1)[N:12]=[CH:11][CH:10]=[CH:9]2)C.[NH2:19][NH2:20].O>CO>[F:16][C:5]([F:17])([C:6]1[CH:7]=[C:8]2[C:13](=[CH:14][CH:15]=1)[N:12]=[CH:11][CH:10]=[CH:9]2)[C:4]([NH:19][NH2:20])=[O:3] |f:1.2|

Inputs

Step One
Name
Quantity
836 mg
Type
reactant
Smiles
C(C)OC(C(C=1C=C2C=CC=NC2=CC1)(F)F)=O
Name
Quantity
13 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
1.5 mL
Type
reactant
Smiles
NN.O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
45 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give the crude product, which
CUSTOM
Type
CUSTOM
Details
was purified by silica gel column

Outcomes

Product
Name
Type
product
Smiles
FC(C(=O)NN)(C=1C=C2C=CC=NC2=CC1)F
Measurements
Type Value Analysis
AMOUNT: MASS 400 mg
YIELD: PERCENTYIELD 51%
YIELD: CALCULATEDPERCENTYIELD 50.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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